3-(4-Methoxyphenoxy)piperidine hydrochloride
Description
3-(4-Methoxyphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a methoxyphenoxy substituent at the 3-position of the piperidine ring. The compound’s structure includes a phenoxy group with a methoxy (-OCH₃) substituent at the para position, contributing to its electronic and steric properties.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTAWPLIQXOITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-methoxyphenol with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Oxidation
The methoxy group on the phenoxy substituent undergoes oxidation to form quinone derivatives. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic conditions.
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Products : Oxidation of the methoxy group yields phenoxyquinone derivatives, altering the compound’s electronic properties.
| Reaction Type | Reagents/Conditions | Products | Citation |
|---|---|---|---|
| Oxidation | KMnO₄, H₃O⁺ | Phenoxyquinone |
Substitution Reactions
The piperidine nitrogen and phenoxy substituent are susceptible to nucleophilic and electrophilic substitution.
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Nucleophilic Attack : Reaction with sodium hydride (NaH) in DMF facilitates substitution of the piperidine ring, forming novel ethers .
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Electrophilic Substitution : The phenoxy group undergoes electrophilic substitution (e.g., nitration) under acidic conditions, introducing new functional groups .
Base-Catalyzed Elimination
Under basic conditions, the compound undergoes dehydrochlorination to form a double bond within the piperidine ring.
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Mechanism : Intramolecular elimination of HCl occurs via a transition state stabilized by the hydroxymethyl group, reducing the activation energy barrier to 70.5 kJ/mol .
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Products : A piperidine ring with a conjugated double bond, enhancing its reactivity in further reactions .
Stability and Degradation
The compound exhibits moderate stability but is prone to degradation under specific conditions:
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Thermal Degradation : Heating above 200°C leads to cleavage of the ether bond, releasing 4-methoxyphenol .
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Aqueous Stability : Hydrolysis under acidic conditions converts the hydrochloride salt into its free base, which is less soluble .
| Condition | Stability Outcome | Citation |
|---|---|---|
| High Temperature | Ether bond cleavage | |
| Acidic pH | Free base formation |
Computational Insights
Quantum mechanical studies reveal:
Scientific Research Applications
3-(4-Methoxyphenoxy)piperidine hydrochloride is a chemical compound utilized in various scientific research applications, including pharmaceutical development, neuroscience research, drug formulation, biochemical assays, and material science . Researchers have explored its properties to develop new treatments, indicating its potential in enhancing cognitive function and addressing mood disorders .
Scientific Research Applications
- Pharmaceutical Development 3-(4-Methoxyphenoxy)piperidine hydrochloride acts as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders .
- Neuroscience Research It is used in studies that explore neurotransmitter systems, which helps researchers understand how potential treatments for mental health conditions work .
- Drug Formulation The compound's properties make it suitable for creating drugs with improved solubility and bioavailability, which enhances their therapeutic effectiveness .
- Biochemical Assays It is used in biochemical assays to assess the activity of specific enzymes or receptors, offering insights into cellular processes .
- Material Science Due to its unique structural features, this chemical can be employed in developing advanced materials like polymers or coatings .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and distribution within cells. The compound can influence metabolic pathways related to energy production and utilization, impacting cellular metabolism and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 3-(4-Methoxyphenoxy)piperidine hydrochloride with structurally related piperidine derivatives:
*Estimated based on analogous compounds (e.g., 3-(4-Methoxybenzyl)piperidine HCl in ).
Key Observations :
- Substituent Effects: The methoxy group in 3-(4-Methoxyphenoxy)piperidine HCl enhances solubility compared to chlorinated analogs (e.g., Pitolisant) but reduces lipophilicity relative to trifluoromethyl derivatives .
- Synthetic Pathways: Most compounds are synthesized via piperidine-catalyzed Knoevenagel condensation, suggesting scalable production but variable yields depending on substituent reactivity .
Pitolisant (BF2.649)
- Mechanism: Nonimidazole inverse agonist/antagonist at histamine H₃ receptors.
- Activity : Enhances cortical dopamine and acetylcholine release (ED₅₀ = 1.6 mg/kg in mice) and promotes wakefulness in preclinical models .
- However, the absence of a chlorophenyl group may reduce binding affinity .
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl
Biological Activity
3-(4-Methoxyphenoxy)piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 38247-88-0. The structure features a piperidine ring substituted with a 4-methoxyphenoxy group, which is crucial for its biological activity. Its unique substitution pattern enhances its interaction with various biological targets, making it a candidate for drug development.
Biological Activities
3-(4-Methoxyphenoxy)piperidine hydrochloride exhibits several significant biological activities:
- Antibacterial Properties : Preliminary studies indicate that this compound possesses antibacterial effects, making it a potential candidate for treating bacterial infections.
- Antiviral Activity : Research has shown that derivatives of piperidine can exhibit antiviral properties, particularly against HIV. In silico studies suggest that modifications to the piperidine structure can enhance antiviral potency against resistant strains of HIV .
- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in various cell lines, demonstrating a selective index that indicates its potential as an anticancer agent .
The biological activity of 3-(4-Methoxyphenoxy)piperidine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication, thereby exerting its antibacterial and antiviral effects.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, which could explain its potential applications in treating central nervous system disorders .
Table 1: Summary of Biological Activities
Case Study Example
A notable case study involved the evaluation of 3-(4-Methoxyphenoxy)piperidine hydrochloride's efficacy against resistant strains of HIV. In vitro testing revealed that the compound exhibited an EC50 value significantly lower than those of existing treatments, indicating enhanced potency. This study underscores the importance of structural modifications in developing effective antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methoxyphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-methoxyphenoxy chloride in the presence of a base (e.g., triethylamine) to form the ether linkage. Optimization includes:
- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products.
- Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity (>99%) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Analytical techniques :
- Melting point : Differential scanning calorimetry (DSC) to confirm crystalline structure.
- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM) using gravimetric analysis.
- Spectroscopy : NMR (e.g., H, C) to verify substitution patterns; FT-IR for functional group identification .
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from oxidizers .
- Spill management : Use inert absorbents (e.g., vermiculite) and avoid dust generation .
Q. How can purity and stability be assessed under experimental conditions?
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to monitor degradation products .
- Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks to evaluate hygroscopicity and thermal decomposition .
Advanced Research Questions
Q. How can structural modifications (e.g., methoxy group position) impact biological activity?
- Design strategy : Synthesize analogs with ortho/meta-methoxy substituents and compare receptor binding (e.g., serotonin or opioid receptors) via radioligand assays.
- Case study : Paroxetine analogs show that 4-methoxy substitution enhances selectivity for serotonin transporters .
Q. How to resolve contradictions in reported toxicity data?
- Approach :
- In vitro assays : Use HepG2 cells for acute cytotoxicity (MTT assay) and Ames test for mutagenicity.
- In vivo validation : Dose-ranging studies in rodents (OECD 423 guidelines) to reconcile discrepancies between oral (LD > 2,000 mg/kg) and inhalation toxicity .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Process controls :
- Catalyst screening : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.
- Byproduct suppression : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted phenoxy chloride .
Q. How to address analytical interference from structurally similar impurities?
- Chromatographic resolution :
- Mobile phase optimization : Acetonitrile/ammonium acetate buffer (pH 4.5) for HPLC separation of regioisomers.
- Mass spectrometry : LC-MS/MS (MRM mode) to distinguish target compound from metabolites or degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
